

Technical Guide: Certificate of Analysis for (R)-9-Hydroxy Risperidone-d4

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Compound of Interest

Compound Name: (R)-9-Hydroxy Risperidone-d4

Cat. No.: B15144436

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing protocols for **(R)-9-Hydroxy Risperidone-d4**, a deuterated internal standard crucial for the accurate quantification of its active pharmaceutical ingredient (API) counterpart, (R)-9-Hydroxy Risperidone (Paliperidone). This document is structured to mirror a typical Certificate of Analysis (CoA), offering detailed experimental methodologies and data presentation to support its use in regulated research and development environments.

Product Information

Parameter	Specification
Product Name	(R)-9-Hydroxy Risperidone-d4
Synonyms	(R)-Paliperidone-d4, (9R)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number	1020719-55-4[1]
Molecular Formula	C ₂₃ H ₂₃ D ₄ FN ₄ O ₃ [1][2][3][4]
Molecular Weight	430.51 g/mol
Physical Form	Off-white to light orange solid
Intended Use	As an internal standard for the quantification of Paliperidone by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) methods.
Storage Conditions	Store in a tightly closed container at room temperature, protected from light and moisture. For long-term storage, -20°C is recommended.

Analytical Data

The following tables summarize the quantitative data obtained from the analysis of a representative batch of **(R)-9-Hydroxy Risperidone-d4**.

Identification

Test	Method	Result	Specification
Mass Spectrometry	ESI-MS	Conforms	Consistent with the molecular structure
¹ H NMR Spectroscopy	400 MHz	Conforms	Consistent with the molecular structure
HPLC Retention Time	RP-HPLC	Conforms	Matches the retention time of a qualified reference standard

Purity

Test	Method	Result	Specification
Chromatographic Purity	RP-HPLC (UV, 280 nm)	99.8%	≥ 98.0%
Isotopic Purity	Mass Spectrometry	≥99% deuterated forms (d ₁ -d ₄)	≥ 98% Deuterium incorporation
Residual Solvents	GC-HS	No significant peaks	Meets USP <467> requirements
Water Content	Karl Fischer Titration	0.15%	≤ 0.5%

Physicochemical Properties

Test	Method	Result	Specification
Appearance	Visual Inspection	Off-white solid	Off-white to light orange solid
Solubility	Visual Inspection	Soluble in Methanol and Chloroform	Soluble in specified solvents

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient mixture of Acetonitrile and 0.1 M ammonium acetate buffer (pH 5.5).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **(R)-9-Hydroxy Risperidone-d4** is prepared in the mobile phase. The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS) for Identity and Isotopic Purity

- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- Scan Range: m/z 100-600.
- Procedure: A dilute solution of the sample in methanol is infused into the mass spectrometer. The resulting mass spectrum is analyzed for the molecular ion peak corresponding to the deuterated compound and to confirm the isotopic distribution.

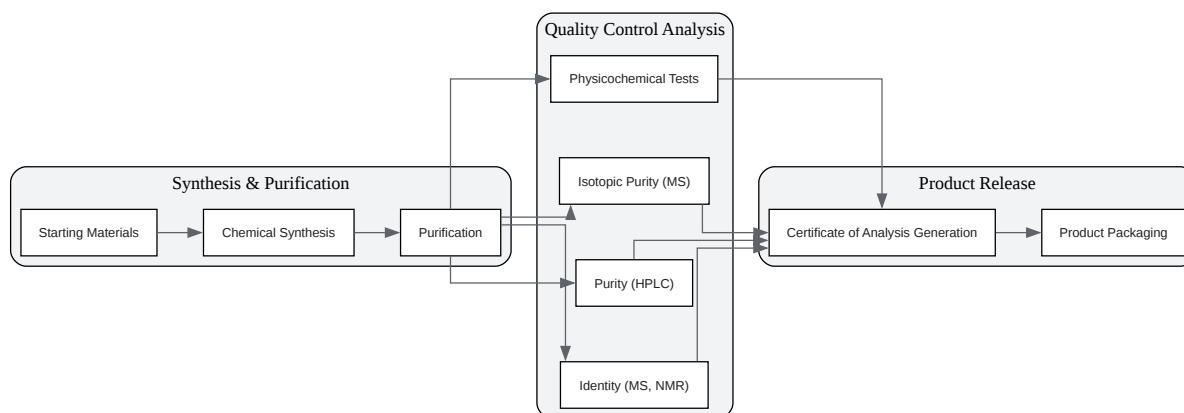
Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy for Identity

- Instrumentation: A 400 MHz NMR spectrometer.

- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Procedure: The sample is dissolved in the deuterated solvent, and the ^1H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed protons are compared with the expected structure of (R)-9-Hydroxy Risperidone, accounting for the deuterium labeling.

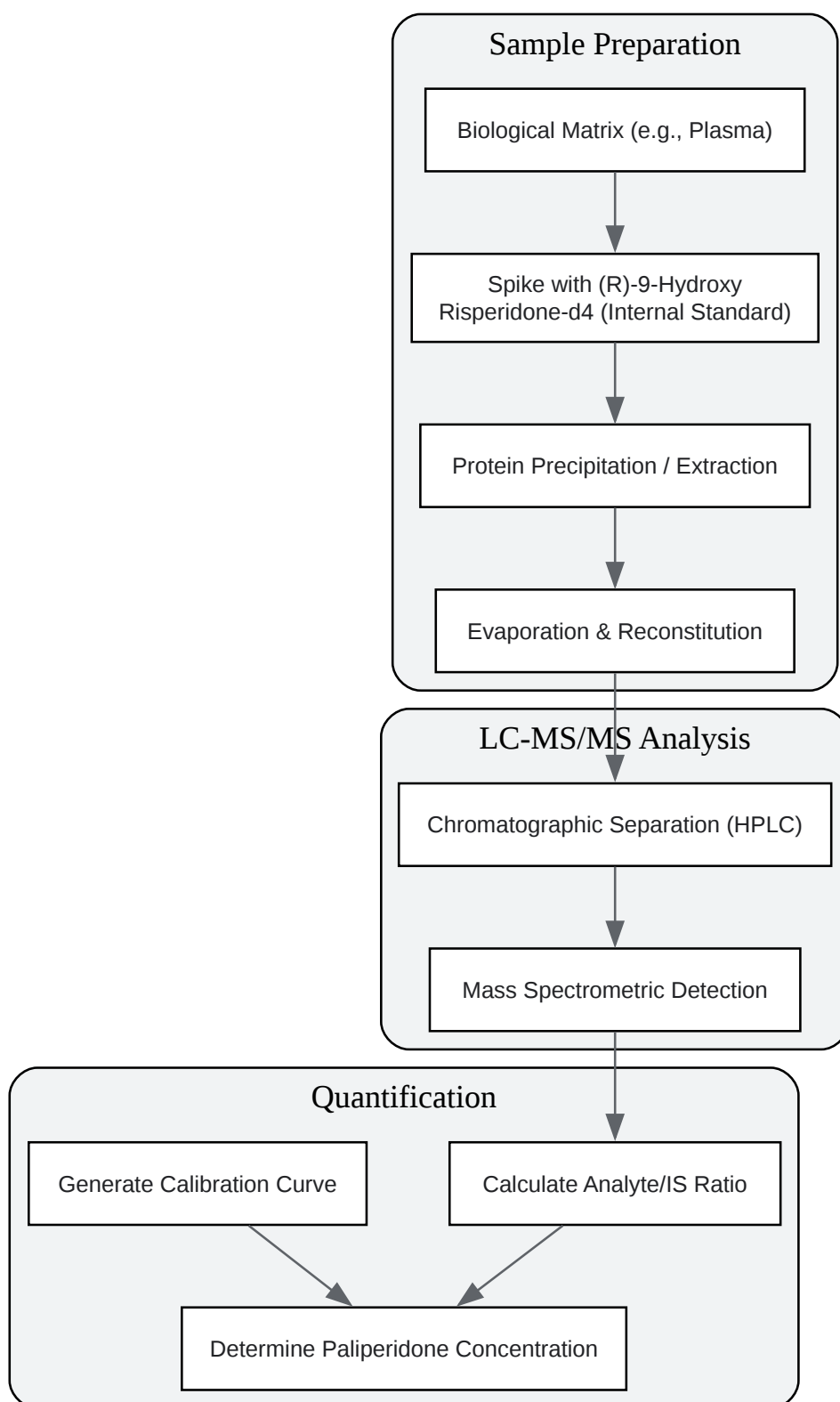
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and use of **(R)-9-Hydroxy Risperidone-d4**.



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Caption: Manufacturing and Quality Control Workflow for **(R)-9-Hydroxy Risperidone-d4**.



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Caption: Experimental Workflow for Bioanalytical Quantification using **(R)-9-Hydroxy Risperidone-d4**.

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